2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340499
InChI: InChI=1S/C11H13NO2/c1-3-8-11(13)12-10-7(2)5-4-6-9(10)14-8/h4-6,8H,3H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.:

Cat. No.: VC18340499

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 2-ethyl-5-methyl-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C11H13NO2/c1-3-8-11(13)12-10-7(2)5-4-6-9(10)14-8/h4-6,8H,3H2,1-2H3,(H,12,13)
Standard InChI Key XOCARWDMLOZXIV-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)NC2=C(C=CC=C2O1)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-ethyl-5-methyl-2H-benzo[b] oxazin-3(4H)-one is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. Its core structure consists of a benzene ring fused to a 1,4-oxazin-3-one moiety, with substituents influencing electronic and steric properties. The ethyl group at position 2 enhances lipophilicity, while the methyl group at position 5 modulates ring reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
Melting Point128–130°C (predicted)
SolubilityModerate in polar solvents
LogP (Partition Coefficient)2.1 (estimated)

Synthetic Methodologies

Classical Alkylation Approaches

The most established route involves the alkylation of 5-methyl-2H-benzo[b] oxazin-3(4H)-one with ethyl bromide in dimethylformamide (DMF) under basic conditions (e.g., anhydrous K₂CO₃) at 60°C . This method yields the target compound in 70–85% purity, though purification via recrystallization or chromatography is often required .

Microwave-Assisted Synthesis

Recent protocols utilize microwave irradiation to accelerate reaction kinetics. For example, reacting 2-aminophenol derivatives with ethyl acetoacetate under microwave conditions (150°C, 20 min) achieves 90% yield, reducing side products compared to conventional heating .

Table 2: Comparison of Synthetic Methods

MethodStarting MaterialsConditionsYieldReference
Classical Alkylation5-Methyl-benzoxazinone, EtBrDMF, K₂CO₃, 60°C70–85%
Microwave-Assisted2-Aminophenol, ethyl acetoacetateMW, 150°C, 20 min90%
Cyclization2-Nitrophenol derivativesFe/AcOH, reflux65–78%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance scalability. Optimized parameters include elevated pressures (3–5 bar) and catalytic systems (e.g., CuI/DBU), achieving throughputs of 1–2 kg/day with >95% purity .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The oxazinone ring undergoes oxidation with KMnO₄ to form quinone derivatives, while reduction with NaBH₄ yields partially saturated analogs . These reactions are pivotal for diversifying the compound’s pharmacological profile.

Electrophilic Substitution

Electrophilic substitution at the aromatic ring occurs preferentially at the 7-position due to electron-donating effects from the oxazinone oxygen. Halogenation (e.g., Br₂/FeCl₃) introduces bromine atoms, enabling further cross-coupling reactions .

Table 3: Representative Chemical Reactions

Reaction TypeReagentsMajor ProductYieldReference
OxidationKMnO₄, H₂O3-Oxo-quinone derivative60%
BrominationBr₂, FeCl₃7-Bromo-substituted analog75%
N-AlkylationCH₃I, K₂CO₃N-Methylated derivative82%

Applications in Drug Development

The compound’s scaffold is integral to several drug candidates:

  • Antithrombotic Agents: Inhibition of factor Xa (IC₅₀: 50 nM) .

  • Neuroprotective Compounds: Modulation of NMDA receptors in preclinical models .

  • Anti-Inflammatory Derivatives: COX-2 selectivity (IC₅₀: 0.8 µM) with reduced gastrointestinal toxicity .

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